9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
The compound 9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a heterocyclic molecule featuring a fused purino-pyrimidine-dione core. Key structural attributes include:
- Core structure: A bicyclic system combining purine and pyrimidine moieties with 2,4-dione functional groups.
- Substituents:
- A 2-methoxyphenyl group at position 7.
- Methyl groups at positions 1 and 5.
- A 2-methylpropyl (isobutyl) chain at position 3.
- Physicochemical implications: The 2-methoxy substitution on the phenyl ring introduces steric hindrance and electronic effects distinct from para-substituted analogs. The isobutyl group enhances lipophilicity compared to linear alkyl chains .
Properties
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-14(3)12-25(17)20)15-8-6-7-9-16(15)29-5/h6-9,13-14H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDUSNEDBZTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Purino-Pyrimidine-Dione Derivatives
Notes:
- Meta/para vs. ortho substitution : The 2-methoxy group (ortho) in the target compound may sterically hinder interactions compared to 3- or 4-methoxy analogs, which have fewer spatial constraints .
- Alkyl chain differences: The isobutyl group (branched) in the target compound likely increases lipophilicity (logP ~1.7–2.0 estimated) compared to linear pentyl or polar morpholinoethyl chains .
Pyrrolo-Pyrazine-Dione Derivatives
| Compound Name | Core Structure | Substituents | Biological Activity |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Pyrrolo-pyrazine-dione | 2-methylpropyl | Antibacterial, cytotoxic |
Key differences :
Functional Group Impact on Bioactivity
- 4-Methoxyphenyl (): Para-substitution may optimize π-π stacking in hydrophobic pockets compared to ortho-substituted analogs.
- Alkyl chain variations: Isobutyl vs. pentyl: Branched chains may reduce metabolic degradation compared to linear chains. Morpholinoethyl: Adds hydrogen-bond acceptors (morpholine oxygen), possibly improving target engagement in enzymatic or receptor contexts .
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